molecular formula C14H13NO2S B1344856 2-(1,3-Benzothiazol-2-yl)cyclohex-1-ene-1-carboxylic acid CAS No. 100283-47-4

2-(1,3-Benzothiazol-2-yl)cyclohex-1-ene-1-carboxylic acid

Cat. No.: B1344856
CAS No.: 100283-47-4
M. Wt: 259.33 g/mol
InChI Key: UKMNTIUDVJSSNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)cyclohex-1-ene-1-carboxylic acid typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . One common method is the reaction of 2-mercaptoaniline with acid chlorides, which forms the benzothiazole ring . The reaction conditions often require the use of a suitable solvent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)cyclohex-1-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives with different functional groups.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)cyclohex-1-ene-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)cyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, leading to biological effects. For example, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase and DNA gyrase . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1,3-Benzothiazol-2-yl)cyclohex-1-ene-1-carboxylic acid include other benzothiazole derivatives, such as:

  • 2-Aminobenzothiazole
  • 2-Mercaptobenzothiazole
  • 2-Phenylbenzothiazole

Uniqueness

What sets this compound apart from other benzothiazole derivatives is its unique structure, which combines a benzothiazole ring with a cyclohexene ring and a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)cyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h3-4,7-8H,1-2,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMNTIUDVJSSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C2=NC3=CC=CC=C3S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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